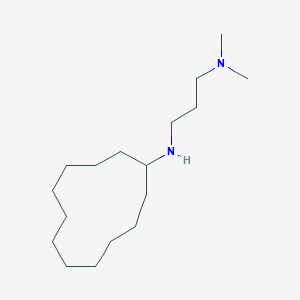

N'-cyclododecyl-N,N-dimethyl-1,3-propanediamine

Vue d'ensemble

Description

N’-cyclododecyl-N,N-dimethyl-1,3-propanediamine, also known as N,N’-Dimethyl-1,3-propanediamine, is a chemical compound with the molecular formula C5H14N2 . It is a low-level fatty diamine compound that is primarily used in the production of dyes and D213 ion exchange resins . It can also be used as a curing agent and promoter for epoxy resins, gasoline additives, plastic antistatic agents, lubricating oil detergents, antioxidants, emulsifiers, fabric softeners, oil and cyanide-free zinc plating additives, asphalt stripping agents, fiber and leather treatment agents, and fungicides .

Synthesis Analysis

The synthesis of N,N’-Dimethyl-1,3-propanediamine involves aminating a commercially available polyacrylonitrile fiber . The reaction temperature ranges from 10 to 120°C, and the molar ratio of dimethylamine to acrylonitrile ranges from 10:1 to 1:1 . The conversion rate of acrylonitrile and the selectivity of dimethylaminopropionitrile are both greater than 99% .Molecular Structure Analysis

The molecular structure of N,N’-Dimethyl-1,3-propanediamine can be represented by the SMILES stringCNCCCNC . The compound has a molar mass of 102.181 g/mol . Chemical Reactions Analysis

N,N’-Dimethyl-1,3-propanediamine has been used as a catalyst in the Knoevenagel condensation reaction . The reaction proceeds smoothly in the presence of the fiber catalyst, and the products are obtained in excellent yields . This catalyst is applicable to a wide range of aromatic aldehydes .Physical And Chemical Properties Analysis

N,N’-Dimethyl-1,3-propanediamine is a liquid at room temperature . It has a density of 0.817 g/mL at 25 °C and a boiling point of 145 °C . The compound is fully miscible in water .Applications De Recherche Scientifique

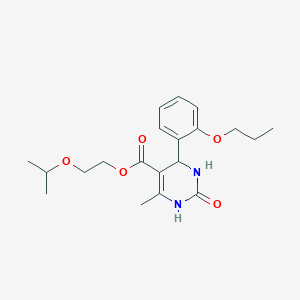

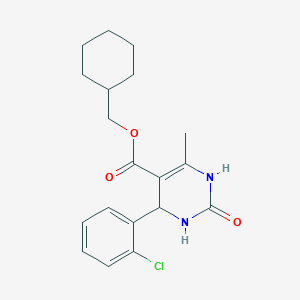

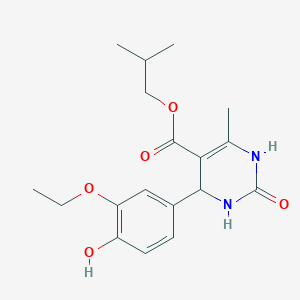

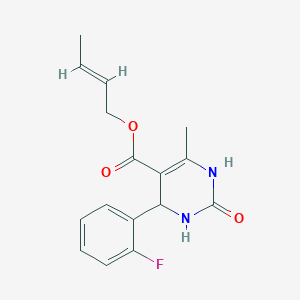

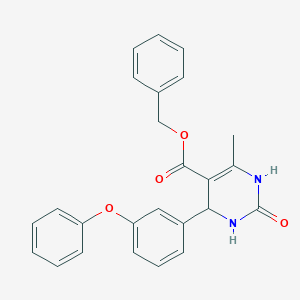

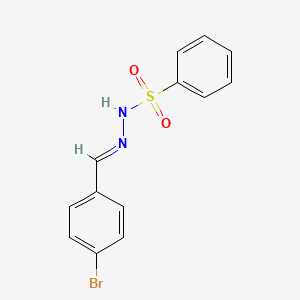

Synthesis of Heterocyclic Compounds

N,N-dimethylenamino: ketones, which share a similar structural motif with N’-cyclododecyl-N,N-dimethyl-1,3-propanediamine, are utilized as synthons for creating a wide variety of heterocyclic compounds . These include acyclic, carbocyclic, and five- and six-membered heterocycles. The versatility of these compounds allows for the synthesis of both heterocyclic and fused heterocyclic derivatives, which are of significant interest due to their biological activities.

Biomedical Applications

The structural analogs of N’-cyclododecyl-N,N-dimethyl-1,3-propanediamine have been found to be valuable in the development of biologically active heterocyclic compounds . These compounds have potential applications in biomedical research, particularly in the design of new therapeutic agents that could target a range of diseases.

Surface Chemistry

The surfactant properties of N’-cyclododecyl-N,N-dimethyl-1,3-propanediamine make it an interesting candidate for studies in surface chemistry . Its behavior at interfaces can be analyzed to understand phenomena such as adsorption, wetting, and micelle formation.

Mécanisme D'action

N,N’-Dimethyl-1,3-propanediamine acts as a chemical crosslinking reagent . It has been used as a catalyst in the Knoevenagel condensation reaction, which is a type of condensation reaction that occurs between a carbonyl compound that has an alpha hydrogen and any compound containing an active methylene group .

Safety and Hazards

N,N’-Dimethyl-1,3-propanediamine is classified as a highly flammable liquid and vapor, and it causes severe skin burns and eye damage . The flash point is 20 °C . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

Orientations Futures

The future directions of N,N’-Dimethyl-1,3-propanediamine research could involve exploring its potential uses in other chemical reactions and processes. Its effectiveness as a catalyst in the Knoevenagel condensation reaction suggests that it may have potential applications in other similar reactions . Additionally, its use in the production of dyes, ion exchange resins, and other products suggests that it may have potential applications in related industries .

Propriétés

IUPAC Name |

N-cyclododecyl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2/c1-19(2)16-12-15-18-17-13-10-8-6-4-3-5-7-9-11-14-17/h17-18H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYNWAPXUAFXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1CCCCCCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclododecyl-N,N-dimethylpropane-1,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(4-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870604.png)

![4'-[(3-phenyl-2-propen-1-ylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870625.png)

![3-(4-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3870635.png)

![N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870659.png)

![1-benzyl-4-{3-[1-(cyclohexylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B3870665.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870679.png)